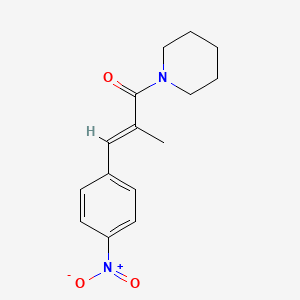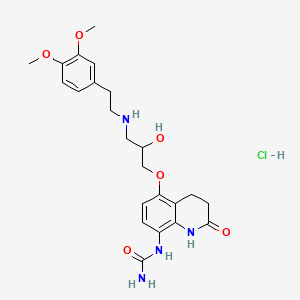![molecular formula C15H12BrClO2 B14434475 2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one CAS No. 79615-84-2](/img/structure/B14434475.png)
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C15H12BrClO2. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxyphenyl group attached to an ethanone backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one typically involves the bromination of 1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The methoxy and chlorophenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-{4-[(4-methoxyphenyl)methoxy]phenyl}ethan-1-one
- 2-Bromo-1-{4-[(4-fluorophenyl)methoxy]phenyl}ethan-1-one
- 2-Bromo-1-{4-[(4-methylphenyl)methoxy]phenyl}ethan-1-one
Uniqueness
2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and biological studies where the chlorophenyl group enhances its reactivity and binding affinity.
Eigenschaften
CAS-Nummer |
79615-84-2 |
|---|---|
Molekularformel |
C15H12BrClO2 |
Molekulargewicht |
339.61 g/mol |
IUPAC-Name |
2-bromo-1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-15(18)12-3-7-14(8-4-12)19-10-11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
InChI-Schlüssel |
JULJEGIULUZUIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


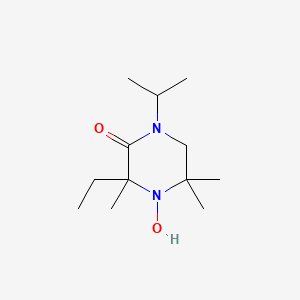
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
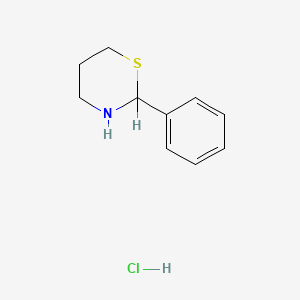
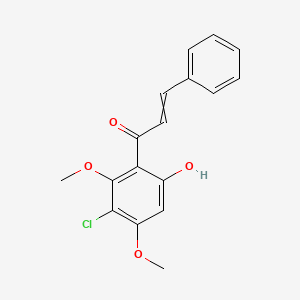
![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
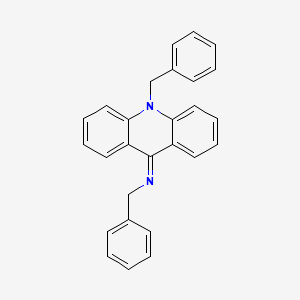
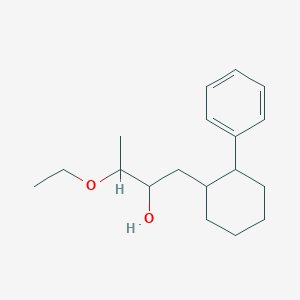

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
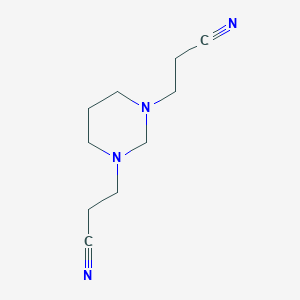
![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
